6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol
Overview
Description
6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol.
Preparation Methods
The synthesis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, this compound is being investigated for its potential therapeutic effects, including its role as an antioxidant and anti-inflammatory agent. Additionally, it has industrial applications in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. This compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol can be compared with other similar compounds, such as 6-(Hydroxymethyl)pyridin-3-ol and 4-(Hydroxymethyl)phenyl derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
6-[4-(hydroxymethyl)phenyl]pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-7,14-15H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYRSISHTVQJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692462 | |
Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-42-4 | |
Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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